MAO-B Inhibitory Potency: 3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one (IC₅₀ = 10 nM) vs. Non-Fluorinated 3-Ethyl Analog (IC₅₀ = 1,130 nM)
The introduction of a fluorine atom at the 7-position of 3-ethyl-4-hydroxyquinolin-2(1H)-one results in a >100-fold increase in MAO-B inhibitory potency. The target compound 3-ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one exhibits an IC₅₀ of 10 nM against human recombinant MAO-B [1], while the non-fluorinated comparator 3-ethyl-4-hydroxyquinolin-2(1H)-one displays an IC₅₀ of 1,130 nM under comparable assay conditions [2]. This difference is consistent with established SAR showing that C7-substitution on the quinolinone scaffold dramatically enhances MAO-B inhibition, with potency improvements of up to two orders of magnitude relative to unsubstituted or C6-substituted derivatives [3].
| Evidence Dimension | MAO-B inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | 3-Ethyl-4-hydroxyquinolin-2(1H)-one: 1,130 nM |
| Quantified Difference | 113-fold more potent |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine substrate; fluorescence detection of 4-hydroxyquinoline formation |
Why This Matters
This >100-fold potency differential dictates that only the 7-fluoro compound, not the non-fluorinated 3-ethyl analog, is suitable for research applications requiring nanomolar-range MAO-B inhibition.
- [1] BindingDB Entry BDBM50585935 / CHEMBL5090153. IC₅₀: 10 nM against human recombinant MAO-B. View Source
- [2] BindingDB Entry BDBM50401981 / CHEMBL1575961. IC₅₀: 1,130 nM against MAO-B for 3-ethyl-4-hydroxy-1H-quinolin-2-one. View Source
- [3] Meiring L, et al. Bioorg Med Chem Lett. 2013;23(20):5498-5502. C7-substituted quinolinones show nanomolar MAO-B potency. View Source
